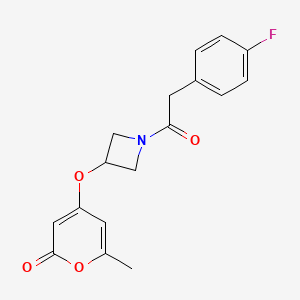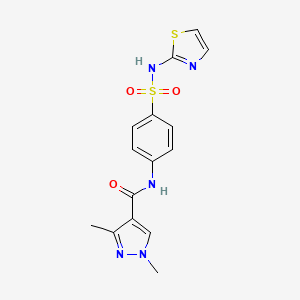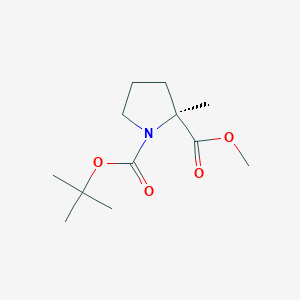![molecular formula C14H9ClF3N5 B2640119 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine CAS No. 2085690-80-6](/img/structure/B2640119.png)
2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H9ClF3N5 and its molecular weight is 339.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions starting from simpler aromatic precursors
Industrial Production Methods: Industrially, the synthesis can be scaled up by employing efficient catalytic processes and optimized reaction conditions. Various catalysts, solvents, and reagents are selected to enhance the yield and purity of the product. High-pressure reactors and continuous flow systems might be used for large-scale production to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions where the chlorophenyl and pyridine rings might be targeted for electrophilic attack.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions Used:
Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: Lithium aluminium hydride (LiAlH4), Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution Reagents: Organometallic reagents such as Grignard reagents
Major Products Formed from These Reactions:
Oxidized derivatives with additional oxygen functionalities.
Reduced amine derivatives from the tetrazole moiety.
Substituted derivatives where the chlorine or trifluoromethyl groups have been replaced with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules, particularly proteins and enzymes.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique molecular structure and reactivity.
Industry: Used in the development of advanced materials and as a building block for agrochemicals and other specialty chemicals.
Mechanism of Action: The compound's effects arise from its ability to interact with specific molecular targets. In biological systems, the tetrazole moiety can mimic natural ligands, allowing the compound to bind to enzyme active sites or receptor proteins, thereby modulating their activity. The trifluoromethyl group enhances its metabolic stability and lipophilicity, facilitating its interaction with lipid membranes and biological targets.
Comparison with Similar Compounds: Similar compounds with tetrazole, pyridine, and trifluoromethyl groups include:
2-(2-Chlorophenyl)-3-(trifluoromethyl)pyridine: Lacks the tetrazole moiety but has similar aromatic structures.
5-(4-Chlorophenyl)-1H-tetrazole: Shares the chlorophenyl and tetrazole components but lacks the pyridine ring.
3-(Trifluoromethyl)pyridine: Contains the trifluoromethyl and pyridine components but lacks the tetrazole and chlorophenyl groups.
These comparisons highlight the unique structural combination in 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine, which contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(S)-(4-chlorophenyl)-(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N5/c15-9-5-3-8(4-6-9)11(13-20-22-23-21-13)12-10(14(16,17)18)2-1-7-19-12/h1-7,11H,(H,20,21,22,23)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORKRVPTRVDVHO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(C2=CC=C(C=C2)Cl)C3=NNN=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](C2=CC=C(C=C2)Cl)C3=NNN=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2640040.png)

![5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640043.png)





![(Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2640053.png)

![N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2640056.png)

